3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride
Description
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride is a small-molecule compound featuring an azetidine (4-membered nitrogen-containing ring) core substituted with a (4-methoxyphenyl)sulfonyl group. This compound is of interest in medicinal chemistry, particularly in the development of serotonin reuptake inhibitors and ion channel modulators, as suggested by its structural analogs in the evidence .
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S.ClH/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIUFXIOBSWJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride can be achieved through several methods. One common approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, allowing for the preparation of various 1-arenesulfonylazetidines. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Polymerization: The compound can participate in ring-opening polymerization, leading to the formation of polyamines.
Common reagents and conditions used in these reactions include organic solvents like diethyl ether, THF, acetonitrile, and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that azetidine derivatives, including 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride, can serve as effective inhibitors in various biological pathways. For instance, they have been studied for their efficacy in treating conditions such as obesity and other metabolic disorders .
Synthesis of Novel Therapeutics
The synthesis of azetidine derivatives allows for the creation of new drugs with enhanced efficacy and reduced side effects. The compound can be utilized as a precursor for synthesizing more complex molecules that exhibit specific biological activities. For example, it can be used to develop tachykinin antagonists through nucleophilic substitution reactions, which are crucial in pain management and neuropharmacology .
Polymer Science
Building Blocks for Polymers
this compound serves as a building block in the synthesis of polyamines and other polymeric materials. Its high amine density makes it suitable for applications in non-viral gene transfection systems, antimicrobial coatings, and CO2 capture technologies . The compound's ability to participate in polymerization reactions enables the development of advanced materials with tailored properties.
Applications in Material Science
The incorporation of azetidine derivatives into polymer matrices enhances their mechanical and thermal properties. This is particularly relevant in the production of coatings and films that require specific performance characteristics, such as flexibility and durability. Additionally, these polymers can be employed in various industrial applications, including wastewater treatment and the production of additives for inks .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride involves its ability to undergo ring-opening polymerization, leading to the formation of polyamines. These polyamines can interact with various molecular targets and pathways, including those involved in antibacterial and antimicrobial activities . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Positional Isomers
- 3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride (CAS 1160245-62-4): This positional isomer substitutes the methoxy group at the meta position instead of para. The meta substitution reduces symmetry and may alter binding affinity to biological targets due to steric and electronic differences.
Halogenated Derivatives
- 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine Hydrochloride :
The addition of bromine and two methoxy groups increases molecular weight (MW: ~371 g/mol) and lipophilicity (clogP ~2.8) compared to the target compound (MW: ~297 g/mol, clogP ~1.5). Bromine’s electronegativity may enhance binding to hydrophobic pockets in proteins, as seen in selective serotonin reuptake inhibitors (SSRIs) .
Non-Sulfonyl Derivatives
Core Scaffold Variations
Azetidine vs. Pyrrolidine Derivatives
- However, the larger ring may decrease selectivity due to increased conformational flexibility .
Heterocycle-Adjacent Modifications
- 4-(Azetidin-3-yl)morpholine Hydrochloride (CAS 223381-71-3):
The addition of a morpholine ring introduces a second heterocycle, enhancing water solubility (due to the oxygen atom) and bioavailability. This modification is advantageous for central nervous system (CNS)-targeted drugs .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | clogP* | Water Solubility (mg/mL) | Key Feature(s) |
|---|---|---|---|---|
| 3-[(4-MP)sulfonyl]azetidine HCl | 297.8 | 1.5 | ~10 (moderate) | Sulfonyl group for H-bonding |
| 3-(4-Chlorophenyl)azetidine HCl | 202.7 | 2.1 | ~5 (low) | High lipophilicity |
| 3-(4-MP)pyrrolidine HCl | 229.7 | 1.8 | ~15 (moderate) | Flexible 5-membered ring |
| 4-(Azetidin-3-yl)morpholine HCl | 178.7 | 0.9 | ~50 (high) | Enhanced solubility via morpholine |
*clogP values estimated using fragment-based methods.
Biological Activity
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as a modulator of metabolic pathways. The compound is characterized by its unique azetidine ring structure combined with a sulfonyl group and a methoxyphenyl moiety, which may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as a modulator of M2 pyruvate kinase (PKM2), an enzyme crucial for glycolysis and cellular energy metabolism. The modulation of PKM2 can influence various cellular processes, including proliferation and apoptosis in cancer cells.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). Studies have demonstrated that derivatives of azetidine compounds can induce cytotoxicity through mechanisms such as apoptosis and cell cycle arrest .
- Antimicrobial Activity : Similar sulfonamide derivatives have been reported to possess significant antibacterial and antifungal properties. The presence of the sulfonyl group is often linked to enhanced antimicrobial efficacy against pathogens like E. coli and S. aureus .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Studies : A study reported the synthesis and evaluation of azetidine derivatives, revealing that certain modifications led to increased antiproliferative effects against MCF-7 cells, with IC50 values indicating potent activity .
- Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Structural Analysis : The three-dimensional conformation of this compound has been analyzed using techniques such as X-ray crystallography, highlighting how structural features influence biological activity.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride, and how do they influence reactivity?
- The compound consists of an azetidine (4-membered nitrogen-containing ring) substituted with a (4-methoxyphenyl)sulfonyl group and a hydrochloride counterion. The sulfonyl group (-SO₂-) enhances electrophilicity, enabling nucleophilic substitution reactions, while the methoxy (-OCH₃) group on the phenyl ring modulates electronic properties (e.g., electron-donating effects) and steric accessibility . The azetidine ring’s strain contributes to unique reactivity compared to larger heterocycles like piperidine .
Q. What are the standard synthetic routes for this compound?
- A common method involves sulfonylation of azetidine derivatives:
React 3-aminoazetidine with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
Purify the product via recrystallization or column chromatography.
Convert the freebase to the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) .
- Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like over-sulfonylation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Key variables :
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates and reduce side reactions.
- Temperature control : Maintain 0–5°C during sulfonylation to prevent thermal decomposition.
- Catalysis : Employ catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonyl group transfer .
- Purification : Combine liquid-liquid extraction (e.g., ethyl acetate/water) with silica gel chromatography (eluent: 5% methanol in dichloromethane) to isolate the hydrochloride salt .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- NMR spectroscopy :
- ¹H NMR: Peaks at δ 3.8–4.2 ppm (azetidine protons), δ 7.2–7.8 ppm (aromatic protons), and δ 3.7 ppm (methoxy group).
- ¹³C NMR: Confirm sulfonyl group presence via signals at ~110–130 ppm (aromatic carbons) and ~55 ppm (methoxy carbon) .
- Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ ions (expected m/z ~300–310).
- X-ray crystallography : Resolve stereochemistry and salt formation .
Q. How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?
- Case study : Replacing the methoxy group with halogens (e.g., Br, F) alters lipophilicity and target binding. For example, bromine increases steric bulk, potentially enhancing receptor selectivity .
- Methodology :
Synthesize analogs via Suzuki-Miyaura coupling (e.g., using 4-bromophenylboronic acid) to introduce substituents .
Test activity in enzyme inhibition assays (e.g., kinase panels) or receptor binding studies (e.g., GPCRs) to correlate structure with function .
Q. How should researchers address contradictions in reported biological data for this compound?
- Potential sources of variability :
- Purity : Impurities >95% required for reliable assays; validate via HPLC (e.g., C18 column, 90:10 acetonitrile/water).
- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
- Experimental design :
- Include positive controls (e.g., known enzyme inhibitors) and replicate assays across independent labs.
- Employ orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Methodological Guidance
Q. What strategies are recommended for studying the compound’s mechanism of action in cellular systems?
- Target identification :
- Use affinity chromatography with immobilized this compound to pull down binding proteins from cell lysates.
- Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects .
Q. How can computational chemistry aid in understanding this compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin receptors, kinases). Focus on the sulfonyl group’s hydrogen-bonding potential .
- MD simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability and identify key residues for mutagenesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
